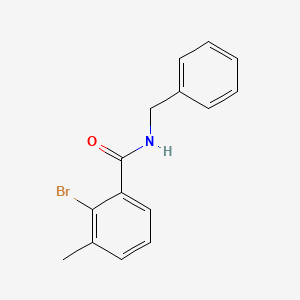
2-Chloro-3,4-difluorobenzonitrile
概要
説明
2-Chloro-3,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms
作用機序
Target of Action
Similar compounds such as 3,4-dichlorobenzonitrile have been used in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that halogen-exchange reactions play a crucial role in the synthesis of this compound . For instance, 3,4-dichlorobenzonitrile can react with potassium fluoride in the presence of a catalyst to produce 3,4-difluorobenzonitrile .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of biologically active compounds and functional materials .
Result of Action
It’s known that this compound is a key intermediate in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,4-difluorobenzonitrile. For instance, the compound’s synthesis involves a halogen-exchange reaction that requires specific conditions, such as the presence of a catalyst and a certain temperature . Moreover, it’s important to prevent the chemical from entering drains and to avoid discharging it into the environment .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-difluorobenzonitrile can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in the presence of a phase transfer catalyst such as tetraphenylphosphonium bromide. The reaction is typically carried out in a solvent like 1,3-dimethylimidazolidine-2-one (DMI) at elevated temperatures .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of recyclable solvents and catalysts is emphasized to reduce production costs and environmental impact. The resulting product is often purified through recrystallization to achieve a purity of over 99% .
化学反応の分析
Types of Reactions: 2-Chloro-3,4-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, phase transfer catalysts, and solvents like DMI.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products:
3,4-Difluorobenzonitrile: Formed by the substitution of the chlorine atom.
Various Fluorinated Derivatives: Depending on the specific reagents and conditions used
科学的研究の応用
Chemistry: 2-Chloro-3,4-difluorobenzonitrile is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases .
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and polymers, due to its unique electronic properties .
類似化合物との比較
- 3,4-Difluorobenzonitrile
- 2-Chloro-4-fluorobenzonitrile
- 2,4-Dichloro-3,5-difluorobenzonitrile
Comparison: 2-Chloro-3,4-difluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2-chloro-3,4-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHGLPKGLHFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617002 | |
| Record name | 2-Chloro-3,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924626-68-6 | |
| Record name | Benzonitrile, 2-chloro-3,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924626-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)

![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)
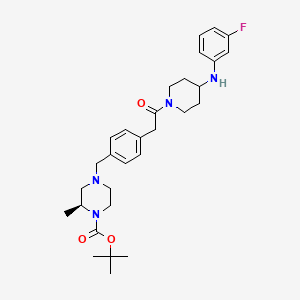

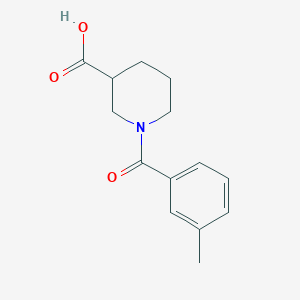


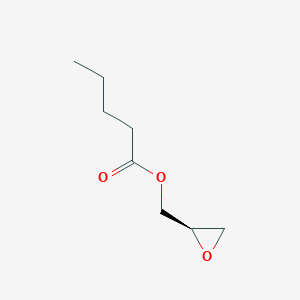

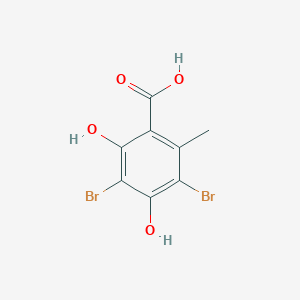

![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)
